molecular formula C13H16ClN5OS B2600247 2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide CAS No. 1384564-88-8

2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide

Cat. No.: B2600247
CAS No.: 1384564-88-8
M. Wt: 325.82
InChI Key: SSXLWJUJKBCGGG-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with isopropyl bromide.

    Attachment of the Pyridine Ring: The triazole intermediate is then reacted with 2-chloronicotinic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by linking the triazole and pyridine intermediates through an ethyl chain, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the triazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.

    Anticancer Research: The compound’s ability to interact with biological macromolecules could be explored for anticancer activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As a building block for synthesizing more complex drug molecules.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide exerts its effects involves:

    Molecular Targets: Binding to enzymes or receptors, potentially inhibiting their activity.

    Pathways Involved: Interference with metabolic pathways, such as those involved in cell division or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{2-[3-(methyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-chloro-N-{2-[3-(propan-2-yl)-5-oxo-4H-1,2,4-triazol-4-yl]ethyl}pyridine-3-carboxamide: Similar structure but with an oxo group instead of a sulfanyl group.

Uniqueness

    Structural Features: The combination of a pyridine ring, triazole ring, and various functional groups makes it unique.

    Bioactivity: Its specific bioactive properties, such as antimicrobial and potential anticancer activities, distinguish it from similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5OS/c1-8(2)11-17-18-13(21)19(11)7-6-16-12(20)9-4-3-5-15-10(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXLWJUJKBCGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CCNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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